molecular formula C14H16N2O B11404545 1H-benzimidazol-1-yl(cyclohexyl)methanone CAS No. 294649-09-5

1H-benzimidazol-1-yl(cyclohexyl)methanone

Cat. No.: B11404545
CAS No.: 294649-09-5
M. Wt: 228.29 g/mol
InChI Key: PTIDQSUZBKCABH-UHFFFAOYSA-N
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Description

1H-Benzimidazol-1-yl(cyclohexyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazol-1-yl(cyclohexyl)methanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with cyclohexanone in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-1-yl(cyclohexyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-benzimidazol-1-yl(cyclohexyl)methanone involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazol-1-yl(cyclohexyl)methanone is unique due to the presence of the cyclohexyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its stability, bioavailability, and interaction with specific molecular targets compared to other benzimidazole derivatives .

Properties

CAS No.

294649-09-5

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

benzimidazol-1-yl(cyclohexyl)methanone

InChI

InChI=1S/C14H16N2O/c17-14(11-6-2-1-3-7-11)16-10-15-12-8-4-5-9-13(12)16/h4-5,8-11H,1-3,6-7H2

InChI Key

PTIDQSUZBKCABH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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